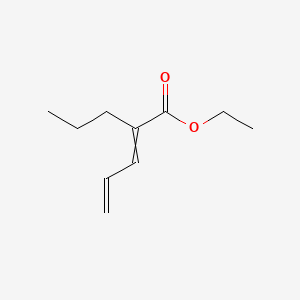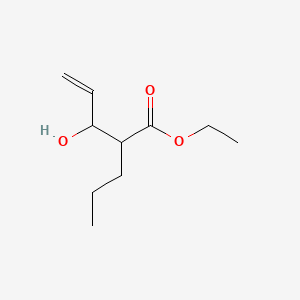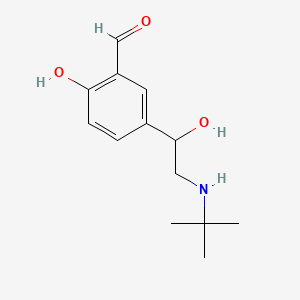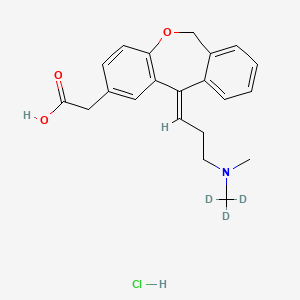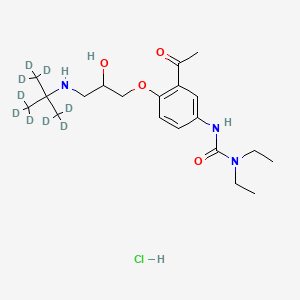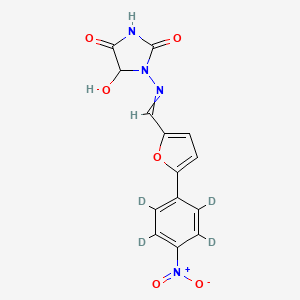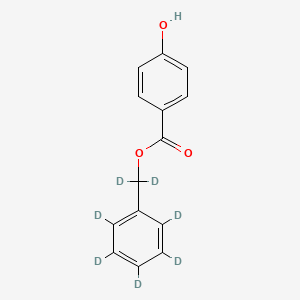
Glutaric Acid-2-methylamino-5-nitromonoanilide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutaric Acid-2-methylamino-5-nitromonoanilide-d3 is a deuterium-labeled compound used primarily in proteomics research. It is an intermediate in the production of labeled Bendamustine, a chemotherapy medication. The molecular formula of this compound is C12H12D3N3O5, and it has a molecular weight of 284.28 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glutaric Acid-2-methylamino-5-nitromonoanilide-d3 involves multiple steps, starting from the appropriate deuterated precursors. The key steps include:
Nitration: Introduction of the nitro group into the aromatic ring.
Amination: Introduction of the methylamino group.
Coupling: Coupling of the aromatic ring with the glutaric acid moiety.
The reaction conditions typically involve the use of solvents like methanol and dimethylformamide, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Glutaric Acid-2-methylamino-5-nitromonoanilide-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents.
Major Products
The major products formed from these reactions include various substituted anilides and glutaric acid derivatives .
Aplicaciones Científicas De Investigación
Glutaric Acid-2-methylamino-5-nitromonoanilide-d3 is widely used in scientific research, particularly in:
Chemistry: As a labeled compound in reaction mechanism studies.
Biology: In proteomics for studying protein interactions and functions.
Medicine: As an intermediate in the synthesis of labeled pharmaceuticals like Bendamustine.
Industry: In the production of labeled compounds for quality control and analytical purposes.
Mecanismo De Acción
The mechanism of action of Glutaric Acid-2-methylamino-5-nitromonoanilide-d3 involves its incorporation into biological molecules, allowing for the tracking and analysis of metabolic pathways. The deuterium labeling provides a distinct mass difference, making it easier to detect using mass spectrometry. The molecular targets and pathways involved include various enzymes and proteins that interact with the labeled compound.
Comparación Con Compuestos Similares
Similar Compounds
Glutaric Acid-2-methylamino-5-nitromonoanilide: The non-deuterated version of the compound.
Bendamustine: A chemotherapy drug that uses Glutaric Acid-2-methylamino-5-nitromonoanilide-d3 as an intermediate.
Other Labeled Anilides: Compounds with similar structures but different labeling or functional groups.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The labeling allows for precise tracking and quantification in complex biological systems, making it invaluable in proteomics and pharmaceutical research .
Propiedades
Número CAS |
1246817-31-1 |
|---|---|
Fórmula molecular |
C12H15N3O5 |
Peso molecular |
284.286 |
Nombre IUPAC |
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H15N3O5/c1-13-9-6-5-8(15(19)20)7-10(9)14-11(16)3-2-4-12(17)18/h5-7,13H,2-4H2,1H3,(H,14,16)(H,17,18)/i1D3 |
Clave InChI |
IEBOWQSCVIKQHZ-FIBGUPNXSA-N |
SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O |
Sinónimos |
2’-(Methylamino)-5’-nitro-glutaranilic Acid-d3; 5-[[2-(Methylamino)-5-nitrophenyl]amino]-5-oxo-pentanoic Acid-d3; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


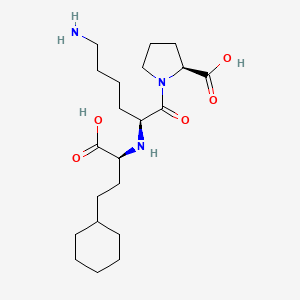
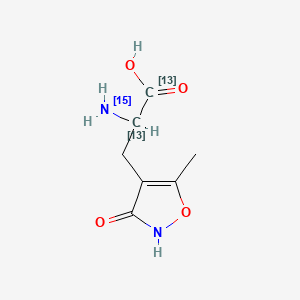
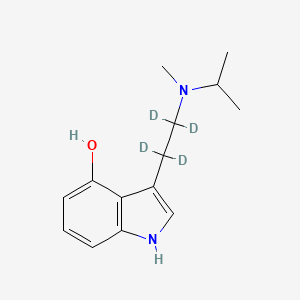
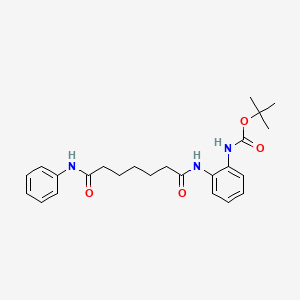
![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4](/img/structure/B565408.png)
